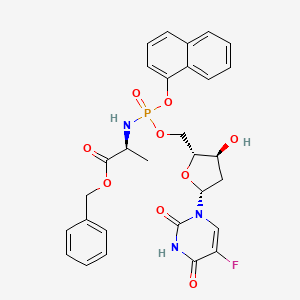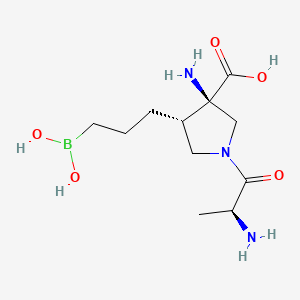
Opiranserin
Übersicht
Beschreibung
Opiranserin, auch bekannt unter seinem Entwicklungscode VVZ-149, ist ein selektiver und kombinierter Glycin-GlyT2-Transporter-Blocker, Purin-P2X3-Rezeptor-Antagonist und Serotonin-5-HT2A-Rezeptor-Antagonist. Es wird von Vivozon zur intravenösen Behandlung von postoperativen Schmerzen entwickelt . Die Verbindung ist ein vielversprechendes nicht-opioides Analgetikum, das eine effektive und sichere Lösung für die Schmerztherapie bietet .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst mehrere Schlüsselschritte. Das Ausgangsmaterial ist Tetrahydro-4H-pyran-4-on, das einer Strecker-Reaktion gefolgt von einer Reduktion unterzogen wird, um 4-Aminomethyl-N,N-dimethyltetrahydro-2H-pyran-4-amin zu ergeben. Dieses Zwischenprodukt wird dann mit Syringasäure kondensiert, um N-[[4-(Dimethylamino)-tetrahydro-2H-pyran-4-yl]methyl]-4-hydroxy-3,5-dimethoxybenzamid zu bilden .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für this compound wurden nicht umfassend dokumentiert. Der oben beschriebene Syntheseprozess kann für die industrielle Produktion mit geeigneter Optimierung der Reaktionsbedingungen und Reinigungsverfahren hochskaliert werden, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Wissenschaftliche Forschungsanwendungen
Opiranserin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es dient als Modellverbindung für die Untersuchung von Glycin-Transporter-Inhibitoren und Rezeptor-Antagonisten.
Biologie: Die Verbindung wird verwendet, um die Rolle von Glycin-Transportern und Serotonin-Rezeptoren in biologischen Systemen zu untersuchen.
Medizin: This compound wird als nicht-opioides Analgetikum zur Behandlung von postoperativen Schmerzen entwickelt
Wirkmechanismus
This compound entfaltet seine Wirkung durch mehrere Mechanismen:
Glycin-GlyT2-Transporter-Blocker: Durch die Hemmung des Glycin-GlyT2-Transporters erhöht this compound die extrazelluläre Konzentration von Glycin, verstärkt die glycinerge Neurotransmission und sorgt für analgetische Wirkungen.
Purin-P2X3-Rezeptor-Antagonist: Die Verbindung blockiert den Purin-P2X3-Rezeptor, der an der Schmerzsignalgebung beteiligt ist, wodurch die Schmerzempfindung reduziert wird.
Serotonin-5-HT2A-Rezeptor-Antagonist: This compound hemmt den Serotonin-5-HT2A-Rezeptor, der eine Rolle bei der Modulation von Schmerz und anderen physiologischen Prozessen spielt.
Wirkmechanismus
- Opiranserin is a multifunctional compound that acts on several targets:
- 5-HT2A Receptor : It also acts as a serotonin 5-HT2A receptor antagonist (with an IC50 of 1.3 μM). This receptor is associated with pain modulation and mood regulation .
Target of Action
Pharmacokinetics
Biochemische Analyse
Biochemical Properties
Opiranserin interacts with several key biomolecules in the body. It acts as a blocker for the glycine GlyT2 transporter, with an IC50 value of 0.86 μM . This means it inhibits the function of this transporter, which plays a crucial role in the reuptake of glycine, a neurotransmitter, in the nervous system .
In addition, this compound acts as an antagonist for the purine P2X3 receptor and the serotonin 5-HT2A receptor, with IC50 values of 0.87 μM and 1.3 μM respectively . These receptors are involved in various biochemical reactions, including pain perception and modulation of mood and behavior .
Cellular Effects
The effects of this compound on cells are primarily related to its role in modulating neurotransmission. By blocking the GlyT2 transporter, it increases the concentration of glycine in the synaptic cleft, which can enhance the inhibitory effects of glycine on neuronal activity .
As an antagonist for the P2X3 and 5-HT2A receptors, this compound can inhibit the activation of these receptors, thereby modulating cellular processes such as pain signaling and serotonin-mediated cell signaling .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with the GlyT2 transporter and the P2X3 and 5-HT2A receptors. By binding to these targets, it inhibits their function, leading to changes in neurotransmission and cellular signaling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of opiranserin involves several key steps. The starting material is tetrahydro-4H-pyran-4-one, which undergoes a Strecker reaction followed by reduction to yield 4-aminomethyl-N,N-dimethyltetrahydro-2H-pyran-4-amine. This intermediate is then condensed with syringic acid to form N-[[4-(dimethylamino)-tetrahydro-2H-pyran-4-yl]methyl]-4-hydroxy-3,5-dimethoxybenzamide .
Industrial Production Methods
Industrial production methods for this compound have not been extensively documented. the synthesis process described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Opiranserin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen innerhalb des Moleküls zu modifizieren.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise eingesetzt.
Substitution: Substitutionsreaktionen beinhalten häufig Reagenzien wie Halogene oder Nukleophile unter kontrollierten Bedingungen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation oxidierte Derivate ergeben, während die Substitution verschiedene funktionelle Gruppen an den Benzamidring einführen kann.
Vergleich Mit ähnlichen Verbindungen
Opiranserin ist aufgrund seines multiplen Wirkmechanismus einzigartig. Zu ähnlichen Verbindungen gehören:
ORG25543: Ein weiterer Glycin-Transporter-Inhibitor mit ähnlichen analgetischen Eigenschaften.
Gefapixant: Ein P2X3-Rezeptor-Antagonist, der zur Behandlung chronischer Schmerzen eingesetzt wird.
This compound zeichnet sich durch seine kombinierte Hemmung des Glycin-GlyT2-Transporters, des Purin-P2X3-Rezeptors und des Serotonin-5-HT2A-Rezeptors aus, wodurch es zu einem vielseitigen und effektiven Analgetikum wird .
Eigenschaften
IUPAC Name |
4-butoxy-N-[[4-(dimethylamino)oxan-4-yl]methyl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O5/c1-6-7-10-28-19-17(25-4)13-16(14-18(19)26-5)20(24)22-15-21(23(2)3)8-11-27-12-9-21/h13-14H,6-12,15H2,1-5H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUVQWMHZSYCRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1OC)C(=O)NCC2(CCOCC2)N(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201337278 | |
| Record name | Opiranserin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201337278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1441000-45-8 | |
| Record name | Opiranserin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1441000458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Opiranserin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16271 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Opiranserin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201337278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OPIRANSERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP031EC2NI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: Why is there interest in developing GlyT2 inhibitors like opiranserin for pain management?
A1: The research highlights that irregularities in spinal glycinergic signaling contribute to the development of chronic pain [, , ]. GlyT2 is responsible for regulating glycine levels in the spinal cord. By inhibiting GlyT2, drugs like this compound aim to increase glycine concentrations, potentially restoring normal signaling and alleviating chronic pain.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













